molecular formula C14H14Br2O4 B3046380 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene CAS No. 123707-36-8

2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene

Cat. No.: B3046380
CAS No.: 123707-36-8
M. Wt: 406.07 g/mol
InChI Key: QZUPVUWTGMTJHF-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is a brominated naphthalene derivative characterized by the presence of two bromine atoms and four methoxy groups attached to a naphthalene core

Preparation Methods

The synthesis of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene typically involves the bromination of 1,4,5,8-tetramethoxynaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. The reaction mixture is usually stirred at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atoms.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene is primarily related to its ability to participate in electron transfer processes. The bromine atoms and methoxy groups influence the compound’s electronic properties, making it suitable for use in organic electronics and as a precursor for more complex molecules. The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar compounds to 2,6-Dibromo-1,4,5,8-tetramethoxynaphthalene include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which impart distinct electronic properties and reactivity compared to other brominated naphthalene derivatives.

Properties

CAS No.

123707-36-8

Molecular Formula

C14H14Br2O4

Molecular Weight

406.07 g/mol

IUPAC Name

2,6-dibromo-1,4,5,8-tetramethoxynaphthalene

InChI

InChI=1S/C14H14Br2O4/c1-17-9-5-7(15)14(20-4)12-10(18-2)6-8(16)13(19-3)11(9)12/h5-6H,1-4H3

InChI Key

QZUPVUWTGMTJHF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br

Canonical SMILES

COC1=CC(=C(C2=C1C(=C(C=C2OC)Br)OC)OC)Br

Origin of Product

United States

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